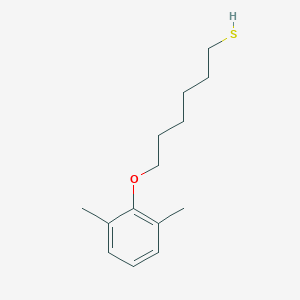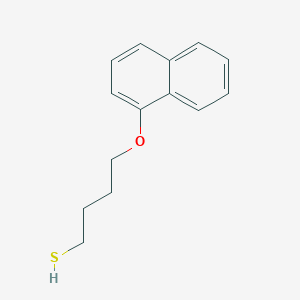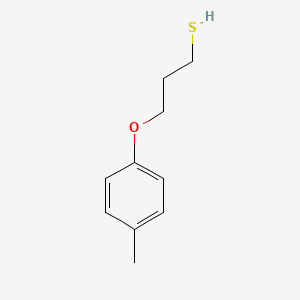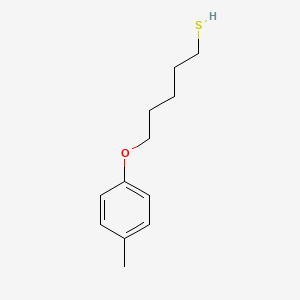
6-(2,6-dimethylphenoxy)-1-hexanethiol
説明
6-(2,6-dimethylphenoxy)-1-hexanethiol, also known as DMH, is a chemical compound that has been widely studied for its potential applications in scientific research. DMH belongs to the family of thiol compounds, which are known to play important roles in various biological processes.
科学的研究の応用
6-(2,6-dimethylphenoxy)-1-hexanethiol has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. One of the main areas of research has been the study of 6-(2,6-dimethylphenoxy)-1-hexanethiol's antioxidant properties, which have been shown to protect against oxidative stress and damage. 6-(2,6-dimethylphenoxy)-1-hexanethiol has also been studied for its potential anti-inflammatory and anti-cancer properties.
作用機序
6-(2,6-dimethylphenoxy)-1-hexanethiol's mechanism of action is not fully understood, but it is believed to work through its antioxidant properties. 6-(2,6-dimethylphenoxy)-1-hexanethiol is thought to scavenge free radicals and reactive oxygen species, which can cause cellular damage and contribute to various diseases. 6-(2,6-dimethylphenoxy)-1-hexanethiol may also activate certain cellular signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
6-(2,6-dimethylphenoxy)-1-hexanethiol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-(2,6-dimethylphenoxy)-1-hexanethiol can protect against oxidative stress and inflammation, and may have anti-cancer properties. Animal studies have also shown that 6-(2,6-dimethylphenoxy)-1-hexanethiol can improve insulin sensitivity and glucose metabolism, and may have neuroprotective effects.
実験室実験の利点と制限
6-(2,6-dimethylphenoxy)-1-hexanethiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. However, 6-(2,6-dimethylphenoxy)-1-hexanethiol's mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 6-(2,6-dimethylphenoxy)-1-hexanethiol's antioxidant properties may interfere with certain experimental assays, which can lead to false positive results.
将来の方向性
There are several future directions for research on 6-(2,6-dimethylphenoxy)-1-hexanethiol. One area of interest is the study of 6-(2,6-dimethylphenoxy)-1-hexanethiol's potential anti-cancer properties, particularly in relation to breast cancer. 6-(2,6-dimethylphenoxy)-1-hexanethiol's effects on insulin sensitivity and glucose metabolism also warrant further investigation, as this may have implications for the treatment of diabetes. Finally, more research is needed to fully understand 6-(2,6-dimethylphenoxy)-1-hexanethiol's mechanism of action and how it interacts with other cellular pathways.
特性
IUPAC Name |
6-(2,6-dimethylphenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-12-8-7-9-13(2)14(12)15-10-5-3-4-6-11-16/h7-9,16H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQRVGVYFYCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylphenoxy)hexane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-methyl-2-thienyl)methyl]amino}-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]benzamide](/img/structure/B3837694.png)
![4-methyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B3837697.png)
![7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]chromane-3-carboxamide](/img/structure/B3837701.png)
![5-[(5-methylisoxazol-3-yl)carbonyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3837721.png)

![N-(3-chloro-4-fluorophenyl)-3-[3-(dimethylamino)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B3837733.png)

![3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837750.png)


![1-[(5-bromopentyl)oxy]-4-tert-butylbenzene](/img/structure/B3837769.png)
![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3837780.png)
![N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3837793.png)
